molecular formula C15H16O5 B12358655 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12358655
M. Wt: 276.28 g/mol
InChI Key: JTQPSRMMVVQRBG-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a naturally occurring compound known for its diverse biological activities. It is a type of flavonoid, specifically an isoflavone, which is commonly found in various plants, including soybeans. This compound has garnered significant attention due to its potential health benefits and applications in various fields such as medicine, biology, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the condensation of 4-hydroxybenzaldehyde with a suitable diketone, followed by cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources, particularly soybeans. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, which offers a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-4,7,10,12-14,16-18H,5-6H2

InChI Key

JTQPSRMMVVQRBG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O

Origin of Product

United States

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